molecular formula C11H13ClN2 B1628256 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine CAS No. 873943-63-6

2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine

Cat. No. B1628256
CAS RN: 873943-63-6
M. Wt: 208.69 g/mol
InChI Key: CGVNMLHYILRHEI-UHFFFAOYSA-N
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Description

“2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine” is a derivative of pyridine . It is used as a pharmaceutical intermediate . The molecular formula of this compound is C11H13ClN2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions .


Molecular Structure Analysis

The molecular structure of “2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine” consists of a pyridine ring with a tert-butyl group at the 2nd position and a chloro group at the 6th position .

Scientific Research Applications

pH Monitoring

“2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine” can be used in pH monitoring. A related compound has been used for monitoring pH values with high selectivity and sensitivity, brilliant reversibility, and extremely short response time .

Antimicrobial Activity

This compound may have potential applications in antimicrobial activity. Analogues of imidazo[1,2-a]pyridine have shown significant potency against extracellular and intracellular pathogens with good microsomal stability .

Synthesis of Imidazo[4,5-b]pyridines

It could be used in the synthesis of imidazo[4,5-b]pyridines, which are important in pharmacological research. A related synthesis process involves a Pd-catalyzed amide coupling reaction .

Future Directions

The future directions of “2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine” could involve its use in the development of fluorescent imaging. A similar compound, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, has been used as a fluorescent probe for monitoring pH changes, demonstrating high selectivity and sensitivity, brilliant reversibility, and extremely short response time . This suggests potential applications of “2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine” in similar areas.

properties

IUPAC Name

2-tert-butyl-6-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVNMLHYILRHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C=C(C=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587657
Record name 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine

CAS RN

873943-63-6
Record name 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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